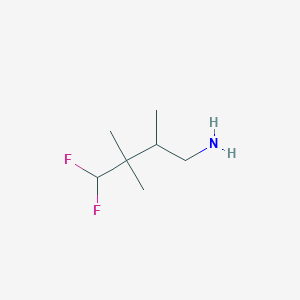
4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTBA, is a synthetic amine compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a reversible inhibitor of MAO-B enzyme, which leads to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other MAO-B inhibitors such as selegiline and rasagiline. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have antioxidant properties and may protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been reported to increase dopamine and serotonin levels in the brain, which may lead to improved mood and cognitive function. It has also been shown to have potential neuroprotective effects and may prevent neuronal damage caused by oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for lab experiments, including its high purity and yield, and potent inhibitory effects on MAO-B enzyme. However, it also has limitations, including its potential toxicity and lack of specificity for MAO-B enzyme. Further research is needed to determine the optimal conditions for using 4,4-Difluoro-2,3,3-trimethylbutan-1-amine in lab experiments.
Orientations Futures
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-amine, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
2. Studying its effects on other neurotransmitter systems and its potential use in treating other neurological disorders.
3. Developing more specific and potent MAO-B inhibitors based on the structure of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
4. Investigating its potential as an antioxidant and its effects on oxidative stress-induced neuronal damage.
5. Studying its pharmacokinetics and pharmacodynamics to determine optimal dosing and administration routes.
Conclusion:
In conclusion, 4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a synthetic amine compound that has potential applications in various scientific research fields. Its synthesis method yields high purity and yield, and it exhibits potent inhibitory effects on MAO-B enzyme. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects and to determine its optimal use in lab experiments.
Méthodes De Synthèse
4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through a multistep process involving the reaction of 4,4-difluoro-2,3-dimethylbutanone with ammonia and hydrogen gas. The final product is obtained through purification and crystallization processes. This synthesis method has been reported to yield high purity and yield of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Applications De Recherche Scientifique
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used in various scientific research fields, including medicinal chemistry, neurochemistry, and drug discovery. It has been reported to exhibit potent inhibitory effects on monoamine oxidase B (MAO-B) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Propriétés
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)
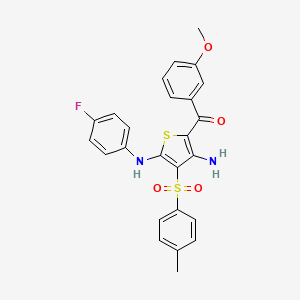

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)
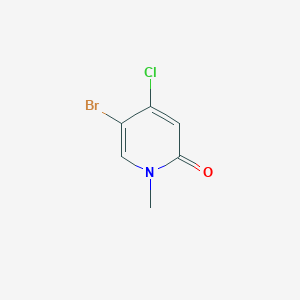
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)
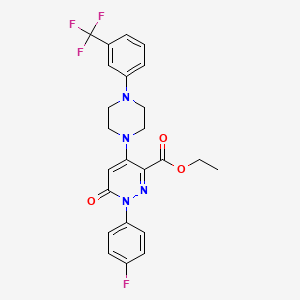
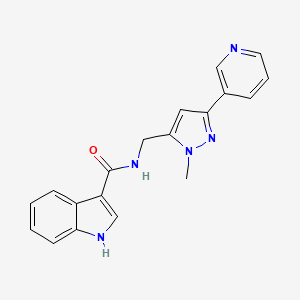
![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)
